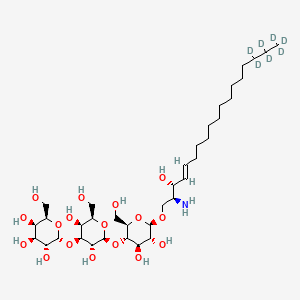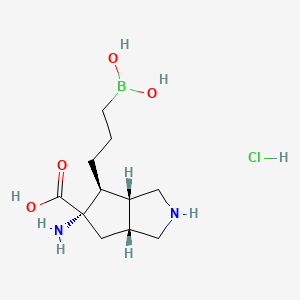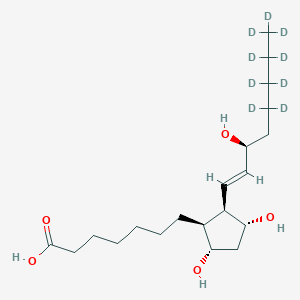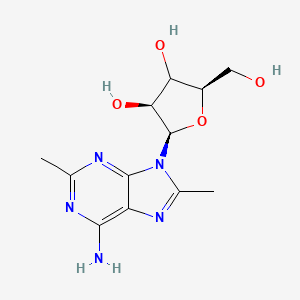
Lyso iGB3-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lyso iGB3-d7, also known as Isoglobotriaosylsphingosine (d7), is a deuterated derivative of Lyso iGB3. It is a β-linked glycolipid and a truncated form of isoglobotriaosylceramide (iGb3). The compound is often used in scientific research due to its unique properties and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lyso iGB3-d7 involves the deuteration of Lyso iGB3. The process typically includes the following steps:
Starting Material: The synthesis begins with isoglobotriaosylceramide (iGb3).
Deuteration: The hydrogen atoms in the molecule are replaced with deuterium atoms. This is achieved through a series of chemical reactions involving deuterated reagents.
Purification: The final product is purified using techniques such as thin-layer chromatography (TLC) to ensure a high level of purity (99%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Automated Systems: Automated systems are employed to control reaction conditions precisely.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lyso iGB3-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an alcohol solvent.
Substitution: Halogens, in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research and applications .
Wissenschaftliche Forschungsanwendungen
Lyso iGB3-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in studies of glycolipid metabolism and function.
Medicine: Investigated for its potential role in therapeutic applications, particularly in the context of lysosomal storage disorders.
Industry: Utilized in the development of diagnostic tools and assays
Wirkmechanismus
The mechanism of action of Lyso iGB3-d7 involves its interaction with specific molecular targets and pathways. As a glycolipid, it plays a role in cellular signaling and membrane structure. The deuterated form enhances its stability and allows for precise tracking in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lyso iGB3: The non-deuterated form of Lyso iGB3-d7.
Globotriaosylsphingosine: Another glycolipid with similar structural features.
Psychosine: A related sphingolipid with different biological functions
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed metabolic studies. This makes it particularly valuable in research applications where precise tracking and quantitation are required .
Eigenschaften
Molekularformel |
C36H67NO17 |
|---|---|
Molekulargewicht |
793.0 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)28(45)32(24(18-40)52-34)53-36-31(48)33(26(43)23(17-39)51-36)54-35-29(46)27(44)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1/i1D3,2D2,3D2 |
InChI-Schlüssel |
GXPHXESAKLYCBH-HUSAQIIJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)N)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)











